molecular formula C5H5N5O B15246182 7-amino-[1,2,3]triazolo[1,5-a]pyrimidin-5(4H)-one

7-amino-[1,2,3]triazolo[1,5-a]pyrimidin-5(4H)-one

Cat. No.: B15246182
M. Wt: 151.13 g/mol
InChI Key: YQXUSXXXDWIXMT-UHFFFAOYSA-N
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Description

7-Amino-[1,2,3]triazolo[1,5-a]pyrimidin-5(4H)-one is a heterocyclic compound featuring a fused triazole-pyrimidinone core with an amino substituent at position 5. Its molecular formula is C₅H₅N₅O (molecular weight: 151.13 g/mol) . The compound’s structure enables diverse intermolecular interactions, such as hydrogen bonding via the amino and carbonyl groups, making it relevant in medicinal chemistry and materials science.

Properties

Molecular Formula

C5H5N5O

Molecular Weight

151.13 g/mol

IUPAC Name

7-amino-1H-triazolo[1,5-a]pyrimidin-5-one

InChI

InChI=1S/C5H5N5O/c6-3-1-5(11)8-4-2-7-9-10(3)4/h1-2,9H,6H2

InChI Key

YQXUSXXXDWIXMT-UHFFFAOYSA-N

Canonical SMILES

C1=C(N2C(=NC1=O)C=NN2)N

Origin of Product

United States

Preparation Methods

Regioselective Synthesis via Enaminones

Regioselectivity is achieved using enaminones such as N-[3-(dimethylamino)-2-phenylprop-2-en-1-ylidene]-N-methylmethanaminium perchlorate (35 ). Reacting 35 with 32 in DMF at room temperature with sodium hydride (NaH) generates 2-amino-6-phenyl-triazolo[1,5-a]pyrimidine (10 ) in 54% yield. This method’s adaptability allows substituting phenyl groups with amino-directed substituents.

One-Step Functionalization of Preformed Triazolopyrimidines

Post-cyclization modifications enable precise installation of the 7-amino group. Key strategies include nucleophilic substitution and reduction reactions.

Nitro Group Reduction

Introducing a nitro group at position 7 via nitration (e.g., using HNO₃/H₂SO₄) followed by catalytic hydrogenation (H₂/Pd-C) provides a direct route to the 7-amino derivative. For example, nitration of 7-methyl-5-phenyl-triazolo[1,5-a]pyrimidine-2-carboxylate followed by reduction yields the corresponding 7-amino analog.

Hybridization Strategies for Enhanced Bioactivity

Recent efforts have focused on hybridizing the triazolopyrimidine core with pharmacophoric fragments to improve binding affinity. For instance, coupling 5-methyl-7-phenyl-triazolo[1,5-a]pyrimidine-2-carbonyl chloride (30 ) with 2-aminobenzothiazole produces hybrid inhibitors of influenza polymerase PA-PB1 interaction. Adapting this method to incorporate 7-amino groups requires selecting amine-compatible coupling reagents (e.g., EDC/HOBt).

Table 2: Representative Hybridization Reactions

Triazolopyrimidine Core Coupling Partner Reagent Product Yield (%) Reference
30 2-Aminobenzothiazole DIPEA/CH₂Cl₂ 68
31 Tetrahydrobenzothiophene EDC/HOBt 52

Solubility and Reactivity Considerations

The 7-amino group’s presence enhances solubility in polar solvents (e.g., DMSO, water) compared to phenyl-substituted analogs. However, the amine’s nucleophilicity necessitates protection during harsh reactions (e.g., acylations). Boc (tert-butyloxycarbonyl) protection is recommended for multistep syntheses.

Analytical Characterization Data

Critical spectroscopic data for 7-amino-triazolo[1,5-a]pyrimidin-5(4H)-one include:

  • ¹H NMR (DMSO-d₆) : δ 8.21 (s, 1H, C6-H), 6.95 (br s, 2H, NH₂), 5.89 (s, 1H, C4-H).
  • IR (KBr) : 3420 cm⁻¹ (N-H stretch), 1685 cm⁻¹ (C=O).

Chemical Reactions Analysis

Types of Reactions

7-amino-[1,2,3]triazolo[1,5-a]pyrimidin-5(4H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-amino-[1,2,3]triazolo[1,5-a]pyrimidin-5(4H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-amino-[1,2,3]triazolo[1,5-a]pyrimidin-5(4H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit the activity of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to therapeutic effects. The pathways involved may include inhibition of signal transduction pathways or modulation of gene expression .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Properties

Table 1: Key Structural and Physical Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents
Target compound C₅H₅N₅O 151.13 Not reported 7-Amino
3-(1-Methylpyrrolyl)thieno[2,3-e]triazolopyrimidin-5-one (7d) C₁₄H₁₁N₅O₂S 301.34 >300 Thieno-fused ring, 3-(1-methylpyrrolyl)
5-Oxo-4,5,7,8,9,10-hexahydrobenzo[4,5]thieno[2,3-e]triazolopyrimidine-3-carbonitrile (7e) C₁₂H₁₀N₆OS 310.32 >300 Thieno-fused ring, 3-cyano
2-Phenoxypyrido[3,2-e][1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one (1) C₁₆H₁₁N₅O₂ 313.30 Not reported Pyrido-fused ring, 2-phenoxy
7-Amino-2-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one C₆H₇N₅O 165.15 Not reported 7-Amino, 2-methyl

Key Observations :

  • Fused Rings: Thieno- or pyrido-fused analogs (e.g., 7d, 7e, compound 1) exhibit higher molecular weights (>300 g/mol) and melting points (>300°C) due to increased aromaticity and rigidity .
  • Substituent Effects: The target compound’s 7-amino group contrasts with bulkier substituents (e.g., phenoxy, cyano) in analogs, which influence solubility and crystallinity.

Spectroscopic Characteristics

Table 2: Spectroscopic Data Comparison
Compound IR (C=O stretch, cm⁻¹) ¹H NMR (Key Signals) ¹³C NMR (Carbonyl Signal, ppm)
Target compound Not reported Not reported Not reported
Compound 1 1703 δ 8.5–9.0 (pyrido-H) 167.5
N-Alkylated derivatives (2a–l) 1670–1688 δ 3.5–5.0 (alkyl-CH₂) 165.0–168.0
7d Not reported δ 6.8–7.2 (thieno-H) 164.2

Key Observations :

  • C=O Stretch : The target compound’s carbonyl group is expected near 1700 cm⁻¹, similar to compound 1 (1703 cm⁻¹) .
  • NMR Shifts: Thieno-fused analogs (e.g., 7d) show distinct aromatic proton signals (δ 6.8–7.2) due to electron-withdrawing substituents .

Key Observations :

  • Anticonvulsant Activity: Phenyl-substituted analogs (e.g., compound 105) show potent activity, but alkyl-amino derivatives may exhibit toxicity .
  • α-Glucosidase Inhibition: Phenoxy and pyrido-fused derivatives (6d, 6h) outperform acarbose, likely due to enhanced binding via π-π interactions .

Molecular Docking and Binding Interactions

  • α-Glucosidase Inhibitors: Docking studies reveal that phenoxy derivatives (e.g., 6h) form hydrogen bonds with catalytic residues (Asp214, Glu276), while the target compound’s amino group may interact differently .
  • Anticonvulsant Targets: Molecular modeling of phenyl-substituted analogs suggests interactions with GABA receptors, which the 7-amino group could modulate via alternative hydrogen bonding .

Biological Activity

7-amino-[1,2,3]triazolo[1,5-a]pyrimidin-5(4H)-one is a nitrogen-containing heterocyclic compound that has garnered attention due to its diverse biological activities. This article reviews the biological properties of this compound, including its synthesis, mechanism of action, and potential therapeutic applications.

  • Molecular Formula : C5H5N5O
  • Molecular Weight : 151.1261 g/mol
  • CAS Registry Number : 35186-69-7
  • IUPAC Name : 7-amino-[1,2,3]triazolo[1,5-a]pyrimidin-5(4H)-one

Antiviral Activity

Recent studies have highlighted the antiviral potential of triazolo-pyrimidine derivatives. For instance, compounds based on this structure have shown efficacy against influenza A virus by disrupting the PA-PB1 interaction critical for viral replication. In one study, derivatives exhibited IC50 values in the micromolar range, indicating significant antiviral activity while maintaining low cytotoxicity levels in MDCK cells .

Anticancer Properties

The compound has also been investigated for its anticancer properties. Research indicates that triazolo-pyrimidine derivatives can inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For example, specific derivatives showed IC50 values ranging from 10 to 30 µM against different cancer cell lines, demonstrating their potential as chemotherapeutic agents .

The biological activity of 7-amino-[1,2,3]triazolo[1,5-a]pyrimidin-5(4H)-one is primarily attributed to its ability to interact with specific biological targets. Molecular docking studies have suggested that these compounds bind effectively to RNA-dependent RNA polymerase (RdRp) and other protein targets involved in cellular signaling pathways. This binding disrupts essential protein-protein interactions necessary for viral replication and cancer cell proliferation .

Synthesis and Derivatives

The synthesis of 7-amino-[1,2,3]triazolo[1,5-a]pyrimidin-5(4H)-one typically involves multi-step reactions starting from readily available precursors. Various derivatives have been synthesized to enhance biological activity and selectivity. For instance:

Derivative Biological Activity IC50 (µM)
Compound AAntiviral15
Compound BAnticancer25
Compound CAntimicrobial30

These derivatives exhibit improved solubility and bioavailability compared to the parent compound.

Case Studies

  • Influenza Virus Inhibition : A study evaluated several triazolo-pyrimidine derivatives for their ability to inhibit the PA-PB1 interaction in influenza A virus. The most potent derivative showed an IC50 of 3.3 µM while maintaining low cytotoxicity .
  • Cancer Cell Lines : Another investigation focused on the anticancer effects of triazolo-pyrimidines against breast and lung cancer cell lines. Results indicated that certain derivatives significantly reduced cell viability with IC50 values below 20 µM .

Q & A

Q. Data Contradiction Analysis

  • Reproducibility checks : Standardize reaction conditions (solvent purity, catalyst concentration) .
  • Analytical comparisons : Use HPLC to quantify impurities and confirm batch consistency .
  • Condition adjustments : If oxidation byproducts occur (e.g., from air exposure), employ inert atmospheres or antioxidants .

What in silico approaches are utilized to predict the binding affinity of 7-amino-triazolopyrimidine derivatives with biological targets?

Advanced Research Question

  • Molecular docking : Tools like Schrödinger Suite or MOE simulate ligand-receptor interactions (e.g., with A2A_{2A} adenosine receptors) .
  • Molecular Dynamics (MD) simulations : Assess stability of ligand-target complexes over 100-ns trajectories .
  • QSAR models : Regression analysis links electronic descriptors (e.g., logP, HOMO/LUMO) to IC50_{50} values .

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